Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.: 349402-78-4
VCID: VC21438641
InChI: InChI=1S/C15H14FNO4S/c1-2-21-15(18)11-3-7-13(8-4-11)17-22(19,20)14-9-5-12(16)6-10-14/h3-10,17H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Molecular Formula: C15H14FNO4S
Molecular Weight: 323.3g/mol

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate

CAS No.: 349402-78-4

Cat. No.: VC21438641

Molecular Formula: C15H14FNO4S

Molecular Weight: 323.3g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate - 349402-78-4

Specification

CAS No. 349402-78-4
Molecular Formula C15H14FNO4S
Molecular Weight 323.3g/mol
IUPAC Name ethyl 4-[(4-fluorophenyl)sulfonylamino]benzoate
Standard InChI InChI=1S/C15H14FNO4S/c1-2-21-15(18)11-3-7-13(8-4-11)17-22(19,20)14-9-5-12(16)6-10-14/h3-10,17H,2H2,1H3
Standard InChI Key DEJGEIBAIIZTNR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F

Introduction

Structural Features

  • Functional Groups: This compound contains:

    • An ethyl ester group.

    • A sulfonamide group derived from a 4-fluorophenyl moiety.

    • A benzoate backbone.

  • Fluorine Substitution: The fluorine atom in the para position enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC15H14FNO4SC_{15}H_{14}FNO_4S
Molecular Weight323.34 g/mol
Melting PointNot reported
SolubilitySoluble in organic solvents

Synthetic Routes

The synthesis of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate typically involves two main steps:

  • Formation of the Sulfonamide Intermediate:

    • React 4-fluoroaniline with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like triethylamine.

    • Conduct the reaction in an organic solvent such as dichloromethane at low temperatures.

  • Esterification:

    • Couple the sulfonamide intermediate with ethyl 4-aminobenzoate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Optimization

Industrial methods focus on optimizing these steps to maximize yield while minimizing costs. Continuous flow reactors and automated purification techniques, such as crystallization or chromatography, are often employed.

Chemical Reactions

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate can participate in various reactions:

Reaction Types

  • Nucleophilic Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles like amines or thiols.

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

  • Oxidation/Reduction: The sulfonamide group can undergo redox transformations.

Major Products

  • Hydrolysis yields 4-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid.

  • Nucleophilic substitution produces derivatives with functional groups replacing fluorine.

Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionSodium azide in DMF at elevated temperaturesSubstituted derivatives
HydrolysisHCl (acidic) or NaOH (basic)Carboxylic acid derivative
OxidationHydrogen peroxideOxidized sulfonamide

Medicinal Chemistry

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is used as a precursor in synthesizing pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or analgesic properties.

Materials Science

The compound's unique structure makes it suitable for developing advanced materials such as polymers or coatings.

Biological Studies

It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action:

  • The sulfonamide group interacts with enzymes via hydrogen bonding, inhibiting their activity.

  • The fluorophenyl moiety enhances hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Ethyl derivatives with different substituents on the phenyl ring exhibit varied properties:

CompoundDifferenceEffect on Properties
Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoateChlorine instead of fluorineReduced lipophilicity
Ethyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoateMethyl group instead of fluorineLower reactivity

Fluorine substitution is particularly advantageous for enhancing lipophilicity and metabolic stability, making Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate unique among its analogs.

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